molecular formula C5H3BrN2O2S B13216286 2-Pyridinesulfenyl bromide, 3-nitro-

2-Pyridinesulfenyl bromide, 3-nitro-

Cat. No.: B13216286
M. Wt: 235.06 g/mol
InChI Key: NYZZSWCZOZQACG-UHFFFAOYSA-N
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Description

2-Pyridinesulfenyl bromide, 3-nitro- is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis. It is particularly notable for its use as a protecting group for amines, alcohols, and thiols, as well as an activator for disulfide bond formation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinesulfenyl bromide, 3-nitro- typically involves the reaction of 3-nitropyridine with sulfur bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-Nitropyridine+Sulfur bromide2-Pyridinesulfenyl bromide, 3-nitro-\text{3-Nitropyridine} + \text{Sulfur bromide} \rightarrow \text{2-Pyridinesulfenyl bromide, 3-nitro-} 3-Nitropyridine+Sulfur bromide→2-Pyridinesulfenyl bromide, 3-nitro-

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of 2-Pyridinesulfenyl bromide, 3-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2-Pyridinesulfenyl bromide, 3-nitro- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Pyridinesulfenyl bromide, 3-nitro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyridinesulfenyl bromide, 3-nitro- involves its ability to act as an electrophile. It can react with nucleophiles such as amines and thiols, forming stable adducts. This reactivity is due to the presence of the electron-withdrawing nitro group, which enhances the electrophilic nature of the compound. The compound also facilitates disulfide bond formation by activating thiol groups, promoting thiol-disulfide exchange reactions .

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinesulfenyl chloride, 3-nitro-: Similar in structure but contains a chlorine atom instead of a bromine atom.

    2-Pyridinesulfenyl fluoride, 3-nitro-: Contains a fluorine atom instead of a bromine atom.

    2-Pyridinesulfenyl iodide, 3-nitro-: Contains an iodine atom instead of a bromine atom.

Uniqueness

2-Pyridinesulfenyl bromide, 3-nitro- is unique due to its specific reactivity and stability. The bromine atom provides distinct reactivity compared to other halides, making it suitable for specific synthetic applications. Its stability and ability to act as both a protecting group and an activator for disulfide bond formation set it apart from other similar compounds .

Properties

Molecular Formula

C5H3BrN2O2S

Molecular Weight

235.06 g/mol

IUPAC Name

(3-nitropyridin-2-yl) thiohypobromite

InChI

InChI=1S/C5H3BrN2O2S/c6-11-5-4(8(9)10)2-1-3-7-5/h1-3H

InChI Key

NYZZSWCZOZQACG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)SBr)[N+](=O)[O-]

Origin of Product

United States

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